2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of bromine, chlorine, and oxirane groups in its structure suggests that it may exhibit unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one typically involves multiple steps, starting from simpler organic molecules. One possible synthetic route could involve the bromination of a precursor compound, followed by the introduction of the chlorophenyl group and the formation of the oxirane ring. The reaction conditions would need to be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production. Additionally, purification techniques such as crystallization or chromatography would be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions could lead to the removal of bromine or chlorine atoms, resulting in different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a dehalogenated compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.
Medicine: Research could explore its use in drug development, particularly for its potential antimicrobial or anticancer properties.
Industry: It may find applications in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which 2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one exerts its effects would depend on its specific interactions with molecular targets. For example, if it has biological activity, it might interact with enzymes or receptors in cells, leading to a cascade of biochemical events. The presence of the oxirane ring suggests that it could act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dibromo-3-phenylpropan-1-one: Lacks the chlorophenyl and oxirane groups, making it less complex.
3-(3-Chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one: Lacks the bromine atoms, which may affect its reactivity.
2,3-Dibromo-1-(2-methyloxiran-2-yl)propan-1-one: Lacks the chlorophenyl group, which could influence its chemical properties.
Uniqueness
2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one is unique due to the combination of bromine, chlorine, and oxirane groups in its structure
Eigenschaften
Molekularformel |
C12H11Br2ClO2 |
---|---|
Molekulargewicht |
382.47 g/mol |
IUPAC-Name |
2,3-dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one |
InChI |
InChI=1S/C12H11Br2ClO2/c1-12(6-17-12)11(16)10(14)9(13)7-3-2-4-8(15)5-7/h2-5,9-10H,6H2,1H3 |
InChI-Schlüssel |
ZJAADAJXBRJTHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CO1)C(=O)C(C(C2=CC(=CC=C2)Cl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.